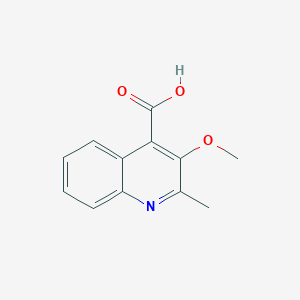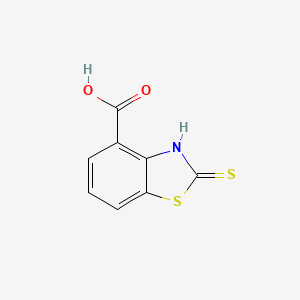
6-Isopropylquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropylquinoline-3-carboxylic acid is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with an isopropyl group at the 6-position and a carboxylic acid group at the 3-position, making it a valuable scaffold for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-hydroxy-6-isopropylquinoline with chloral and inorganic salts in the presence of strong hydrochloric acid and hydroxylamine hydrochloride. This reaction yields 4-isopropyloximinoacetamide, which is further treated with strong sulfuric acid, followed by neutralization with acid to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Isopropylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The isopropyl group and carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in medicinal chemistry and other applications.
Applications De Recherche Scientifique
6-Isopropylquinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Isopropylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, quinoline derivatives are known to inhibit hemozoin polymerization, which is crucial for their antimalarial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-3-carboxylic acid: Lacks the isopropyl group, making it less hydrophobic and potentially altering its biological activity.
6-Methylquinoline-3-carboxylic acid: Features a methyl group instead of an isopropyl group, which may affect its reactivity and interactions with biological targets.
Uniqueness
6-Isopropylquinoline-3-carboxylic acid is unique due to the presence of the isopropyl group at the 6-position, which enhances its hydrophobicity and may improve its binding affinity to certain molecular targets. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific biological activities.
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
6-propan-2-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-8(2)9-3-4-12-10(5-9)6-11(7-14-12)13(15)16/h3-8H,1-2H3,(H,15,16) |
Clé InChI |
JCWOKRGTFLHJJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=CC(=CN=C2C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B11891148.png)
![5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11891151.png)




![N-[3-(2-Oxoazepan-1-YL)propyl]acetamide](/img/structure/B11891203.png)

![2-bromo-6-[(Z)-hydroxyiminomethyl]phenol](/img/structure/B11891214.png)



![6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11891224.png)

